DI-(4-Vinylbenzyl)ether
Overview
Description
DI-(4-Vinylbenzyl)ether is an organic compound with the molecular formula C18H18O and a molecular weight of 250.33 g/mol. It consists of two vinylbenzyl groups connected by an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI-(4-Vinylbenzyl)ether typically involves the etherification of 4-vinylbenzyl alcohol. One common method is the Williamson ether synthesis, where 4-vinylbenzyl alcohol reacts with a suitable alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: DI-(4-Vinylbenzyl)ether undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The vinyl groups can be hydrogenated to form ethylbenzyl ethers.
Substitution: The ether linkage can be cleaved by strong acids, leading to the formation of 4-vinylbenzyl alcohol and other products.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide are used under mild conditions.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in the presence of hydrogen gas.
Substitution: Strong acids like hydrochloric acid or sulfuric acid are used at elevated temperatures.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethylbenzyl ethers.
Substitution: 4-Vinylbenzyl alcohol.
Scientific Research Applications
DI-(4-Vinylbenzyl)ether has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linker in the synthesis of polystyrene beads, which exhibit significant swelling and facilitate the diffusion of reagents.
Thermosensitive Polymers: Polymers derived from this compound undergo phase transitions at specific temperatures, making them useful in temperature-sensitive applications.
High-Frequency Printed Circuit Boards: Vinylbenzyl ether-terminated oligo(2,6-dimethyl-1,4-phenylene ether) is used in high-frequency printed circuit boards due to its low dielectric constant and good thermal mechanical properties.
Liquid Crystalline Polymers: These polymers show nematic or smectic mesophases, suitable for liquid crystal technologies.
Mechanism of Action
The mechanism of action of DI-(4-Vinylbenzyl)ether in its applications is primarily based on its ability to form stable ether linkages and its reactivity towards various chemical reagents. In polymer chemistry, it acts as a cross-linker, enhancing the mechanical properties and stability of the resulting polymers. The vinyl groups allow for further functionalization and modification, enabling the creation of tailored materials for specific applications .
Comparison with Similar Compounds
4-Vinylbenzyl Chloride: Similar in structure but contains a chloride group instead of an ether linkage.
4-Vinylbenzyl Alcohol: The alcohol counterpart of DI-(4-Vinylbenzyl)ether.
Divinylbenzene: Contains two vinyl groups but lacks the ether linkage
Uniqueness: this compound is unique due to its ether linkage, which provides stability and reactivity that are advantageous in polymer synthesis and other applications. The presence of vinyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-ethenyl-4-[(4-ethenylphenyl)methoxymethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFLOKELPHUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579584 | |
Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115444-35-4 | |
Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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